Bis[(4-chlorophenyl)methyl](methyl)amine
Description
IUPAC Name: 1-(4-Chlorophenyl)-N-methylmethanamine
Molecular Formula: C₈H₁₀ClN
CAS Number: 104-11-0
Structure: The compound consists of a methylamine core substituted with two 4-chlorophenylmethyl groups. This structure confers a balance of lipophilicity (due to the chlorinated aromatic rings) and basicity (from the amine group), making it a versatile scaffold in medicinal and agrochemical synthesis .
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[(4-chlorophenyl)methyl]-N-methylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N/c1-18(10-12-2-6-14(16)7-3-12)11-13-4-8-15(17)9-5-13/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCPLFFZEHXWIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)Cl)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20289653 | |
| Record name | 1-(4-Chlorophenyl)-N-[(4-chlorophenyl)methyl]-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20289653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6970-85-0 | |
| Record name | 4-Chloro-N-[(4-chlorophenyl)methyl]-N-methylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6970-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 62608 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006970850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC62608 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62608 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Chlorophenyl)-N-[(4-chlorophenyl)methyl]-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20289653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-chlorophenyl)methylamine typically involves the reaction of 4-chlorobenzyl chloride with methylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
2C6H4ClCH2Cl+CH3NH2→(C6H4ClCH2)2NCH3+2HCl
Industrial Production Methods
In an industrial setting, the production of Bis(4-chlorophenyl)methylamine can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(4-chlorophenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into secondary amines.
Substitution: The 4-chlorophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products
Oxidation: N-oxides of Bis(4-chlorophenyl)methylamine.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Industrial Uses
Bis(4-chlorophenyl)methylamine serves as an intermediate in the synthesis of complex organic molecules and specialty chemicals. Its ability to undergo various chemical reactions, such as oxidation and reduction, makes it valuable in producing derivatives for different applications.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of Bis(4-chlorophenyl)methylamine. It has shown significant activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The compound's mechanism is believed to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies indicate that it can induce apoptosis (programmed cell death) and cell cycle arrest in several cancer cell lines, including A2780 (ovarian cancer) and HepG2 (liver cancer). The observed effects suggest potential utility in developing novel anticancer therapies.
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 16 | Cell wall synthesis inhibition |
| Pseudomonas aeruginosa | 32 | Disruption of bacterial membranes | |
| Anticancer | A2780 (ovarian cancer) | 10.3 | Induction of apoptosis |
| HepG2 (liver cancer) | 11.3 | Cell cycle arrest at G2/M phase |
Antibacterial Efficacy Study
A study evaluated the antibacterial effects of Bis(4-chlorophenyl)methylamine against various bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative therapeutic agent for bacterial infections.
Cancer Cell Line Studies
In oncological research, Bis(4-chlorophenyl)methylamine was tested on several cancer cell lines. The findings demonstrated significant apoptosis induction and cell cycle arrest, highlighting its potential utility in drug development for cancer treatment.
Mechanism of Action
The mechanism of action of Bis(4-chlorophenyl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural and functional differences between Bis(4-chlorophenyl)methylamine and analogous compounds:
| Compound Name | Molecular Formula | CAS Number | Key Substituents | Notable Properties |
|---|---|---|---|---|
| Bis(4-chlorophenyl)methylamine | C₈H₁₀ClN | 104-11-0 | Two 4-chlorophenylmethyl groups | High lipophilicity; moderate basicity; used as a synthetic intermediate . |
| [(4-Chlorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine | C₁₂H₁₄ClN₃ | 1017388-57-6 | Pyrazole ring | Enhanced hydrogen-bonding capacity; potential CNS activity due to heteroaromaticity . |
| (4-Chlorophenyl)(pyridin-3-yl)methylamine | C₁₃H₁₃ClN₂ | 1156267-03-6 | Pyridine ring | Increased polarity and metal-coordination capability; possible pharmacokinetic modulation . |
| {[5-(4-Chlorophenyl)furan-2-yl]methyl}(methyl)amine Hydrochloride | C₁₂H₁₃Cl₂NO | 1049712-01-7 | Furyl group | Improved metabolic stability; electron-rich furan enhances reactivity . |
| 1-[(4-Chlorophenyl)methyl]piperidin-4-amine | C₁₂H₁₇ClN₂ | 78471-44-0 | Piperidine ring | Higher basicity (pKa ~10.5); conformational rigidity for receptor binding . |
| ({3-[(4-Chlorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine | C₁₁H₁₁ClN₄O | N/A | Oxadiazole ring | Electron-withdrawing oxadiazole enhances chemical stability under acidic conditions . |
Physicochemical and Pharmacokinetic Comparisons
- Lipophilicity : Bis(4-chlorophenyl)methylamine (LogP ~3.2) is more lipophilic than pyridine (LogP ~1.5) or piperidine (LogP ~1.8) derivatives, affecting membrane permeability and tissue distribution .
- Solubility : Hydrochloride salts (e.g., CAS 1049712-01-7) exhibit improved aqueous solubility (>50 mg/mL) compared to free bases (<1 mg/mL) .
- Metabolic Stability : Oxadiazole and furan derivatives show slower hepatic clearance in vitro (t₁/₂ > 120 min) compared to the parent compound (t₁/₂ ~30 min) .
Biological Activity
Overview
Bis(4-chlorophenyl)methylamine, also known as bis(4-chlorobenzyl)methylamine, is an organic compound with a molecular formula of CHClN. It features two 4-chlorophenyl groups attached to a central nitrogen atom, which is also bonded to a methyl group. This compound has garnered interest in various fields due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Synthesis
The synthesis of Bis(4-chlorophenyl)methylamine typically involves the reaction of 4-chlorobenzyl chloride with methylamine, often facilitated by a base such as sodium hydroxide. The general reaction can be summarized as follows:
This reaction can be scaled for industrial production using continuous flow reactors, enhancing control over reaction conditions and improving yield and purity.
Antimicrobial Properties
Research indicates that Bis(4-chlorophenyl)methylamine exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. In a study assessing its antibacterial properties, the compound showed notable inhibition against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa at concentrations that suggest potential clinical applications .
Anticancer Activity
The compound's anticancer potential has also been investigated, particularly regarding its ability to inhibit certain cancer cell lines. In vitro studies revealed that Bis(4-chlorophenyl)methylamine could induce cell cycle arrest and apoptosis in cancer cells, indicating its potential as a lead compound for developing novel anticancer therapies .
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 16 | Cell wall synthesis inhibition |
| Pseudomonas aeruginosa | 32 | Disruption of bacterial membranes | |
| Anticancer | A2780 (ovarian cancer) | 10.3 | Induction of apoptosis |
| HepG2 (liver cancer) | 11.3 | Cell cycle arrest at G2/M phase |
The biological activity of Bis(4-chlorophenyl)methylamine is attributed to its interaction with specific molecular targets within cells. It is believed to bind to enzymes or receptors, altering their activity and leading to the observed biological effects. For instance, its antimicrobial action may involve disrupting bacterial cell membrane integrity or inhibiting essential metabolic pathways .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial effects of Bis(4-chlorophenyl)methylamine against various strains of bacteria. The findings indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative therapeutic agent in treating bacterial infections .
- Cancer Cell Line Studies : In research focused on cancer treatment, Bis(4-chlorophenyl)methylamine was tested on several cancer cell lines. Results showed that it induced significant apoptosis and cell cycle arrest, highlighting its potential utility in oncological drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
